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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B8095274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BSJ-04-132, a selective Proteolysis

Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent

Kinase 4 (CDK4). BSJ-04-132 represents a significant tool for the specific interrogation of

CDK4 biology and a potential therapeutic avenue in oncology.

Core Compound Characteristics
BSJ-04-132 is a scientifically engineered molecule that selectively induces the degradation of

CDK4.[1][2] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin

ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation

by the proteasome.[3]

Property Value Source

Molecular Weight 819.92 g/mol [1][2]

Formula C42H49N11O7 [1][2]

CAS Number 2349356-39-2 [1][2]

Solubility Soluble to 100 mM in DMSO [1][2]

Purity ≥98% [1][2]

Storage Store at -20°C [1][2]
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Mechanism of Action: Targeted Degradation
BSJ-04-132 is a Ribociclib-based CDK4 degrader.[3][4] Ribociclib is a known inhibitor of CDK4

and CDK6.[3] In BSJ-04-132, the Ribociclib moiety serves as the CDK4-binding ligand, while

another portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual

binding brings CDK4 into close proximity with Cereblon, facilitating the transfer of ubiquitin

molecules to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the 26S

proteasome. This degradation is dependent on the presence of Cereblon.[1][2]
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Caption: Mechanism of action of BSJ-04-132.
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Quantitative Data
In Vitro Kinase Inhibitory Activity

Target IC50 (nM) Source

CDK4/D1 50.6 [3][4]

CDK6/D1 30 [3][4]

Proteome-wide Selectivity in Molt4 Cells
Quantitative mass spectrometry-based proteomics were performed on Molt4 cells treated with

250 nM of BSJ-04-132 for 5 hours.[1] The results demonstrate the selective degradation of

CDK4.

Protein Fold Change vs. Control Source

CDK4 ~1.9-fold decrease [1]

CDK6 No significant change [1]

IKZF1 No significant change [1]

IKZF3 No significant change [1]

Note: A fold change of ~1.9 for CDK4 indicates a reduction in its protein levels.[1]

Experimental Protocols
Cell Culture
Molt-4 and Jurkat cells were used in the key experiments.[1] These are human T-lymphoblast

cell lines commonly used in cancer research. Cells are typically cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and

maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation
This protocol provides a general framework for assessing protein degradation via Western

Blotting.
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Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight.

Treat cells with varying concentrations of BSJ-04-132 (e.g., 0.1-5 µM) or a vehicle control

(e.g., DMSO) for a specified duration (e.g., 4 hours).[4][5]

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse

them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate the

proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading

control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Quantitative Proteomics
Multiplexed mass spectrometry-based proteomic analysis was used to assess the selectivity of

BSJ-04-132.

Sample Preparation: Molt4 cells were treated with 250 nM BSJ-04-132 or a vehicle control

for 5 hours.[1] Cells were then harvested and lysed.
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Protein Digestion: Proteins were digested into peptides, typically using trypsin.

Isobaric Labeling: Peptides from different treatment groups were labeled with isobaric tags

(e.g., TMT or iTRAQ) to enable multiplexed analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was

separated by liquid chromatography and analyzed by tandem mass spectrometry.

Data Analysis: The resulting spectra were used to identify and quantify proteins across the

different samples. The relative abundance of each protein in the BSJ-04-132-treated sample

was compared to the vehicle control to determine the fold change.

Experimental Workflow Diagram
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Caption: General experimental workflow for BSJ-04-132 analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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